2,3,6-Tribromo-5-(bromomethyl)pyridine

Vue d'ensemble

Description

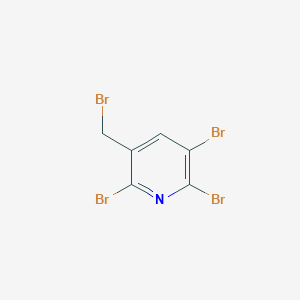

2,3,6-Tribromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br4N and a molecular weight of 408.71 g/mol . This compound is characterized by the presence of three bromine atoms and a bromomethyl group attached to the pyridine ring, making it a highly brominated heterocyclic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Tribromo-5-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-(bromomethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6-Tribromo-5-(bromomethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar solvents like ethanol or dimethylformamide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Suzuki-Miyaura Coupling:

Oxidation and Reduction: Pyridine N-oxides or dehalogenated pyridine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1.1. Building Block for Complex Molecules

2,3,6-Tribromo-5-(bromomethyl)pyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituents enhance reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki and Stille reactions. For instance, studies have shown that brominated pyridines can be effectively utilized to synthesize star-shaped molecules containing heterocyclic cores .

1.2. Synthesis of Novel Derivatives

Research has demonstrated that this compound can be employed in the palladium-catalyzed Suzuki cross-coupling reaction to generate novel pyridine derivatives. These derivatives exhibit potential bioactivity, including anti-thrombolytic properties . The ability to modify the pyridine ring through substitution reactions opens avenues for creating compounds with tailored biological activities.

Medicinal Chemistry

2.1. Anticancer Activity

Brominated pyridines have been investigated for their anticancer properties. Compounds derived from this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The presence of multiple halogen atoms is believed to enhance the bioactivity of these derivatives by influencing their interaction with biological targets .

2.2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research indicates that brominated pyridines can exhibit significant inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Materials Science

3.1. Flame Retardants

Due to its bromine content, this compound is explored as a flame retardant in polymer formulations. Brominated compounds are known for their ability to reduce flammability and improve the thermal stability of materials . This application is particularly relevant in industries where fire safety is paramount.

3.2. Photonic Applications

The compound's unique electronic properties make it suitable for applications in photonic devices and materials. Research indicates that brominated pyridines can be incorporated into light-emitting diodes (LEDs) and other optoelectronic devices due to their favorable light absorption and emission characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3,6-Tribromo-5-(bromomethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s reactivity is influenced by its electronic structure, which can be analyzed using techniques like frontier molecular orbital analysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,5-Tribromo-4-(bromomethyl)pyridine

- 2,4,6-Tribromo-3-(bromomethyl)pyridine

- 2,3,6-Tribromo-4-(bromomethyl)pyridine

Uniqueness

The presence of three bromine atoms and a bromomethyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .

Activité Biologique

2,3,6-Tribromo-5-(bromomethyl)pyridine (CAS No. 58596-52-4) is a brominated pyridine derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with multiple bromine atoms and a bromomethyl group. The presence of halogens can significantly influence its reactivity and biological properties.

Antimicrobial Activity

Research indicates that halogenated pyridines often exhibit notable antimicrobial properties. A study highlighted the effectiveness of various pyridine derivatives against bacterial strains, suggesting that the bromination enhances their activity due to increased lipophilicity and interaction with microbial membranes .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| 4-Bromo-2-methylpyridine | S. aureus | 20 µg/mL |

| 2-Bromo-3-pyridinol | P. aeruginosa | 10 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study demonstrated its efficacy in inhibiting the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15 | Mitochondrial disruption |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromine substituents enhance its affinity for these targets, potentially leading to inhibition of key metabolic pathways in pathogens and cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.

- Receptor Interaction : It could modulate receptor activity, affecting signaling pathways critical for cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature due to bromination may disrupt microbial membranes or cancer cell membranes, leading to cell death.

Case Studies

A significant case study involved testing the compound against a panel of cancer cell lines, where it was found to have a dose-dependent effect on cell viability . In another study focusing on antimicrobial properties, the compound demonstrated substantial inhibition against Gram-positive bacteria compared to Gram-negative strains .

Propriétés

IUPAC Name |

2,3,6-tribromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNOIORYTDEBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.